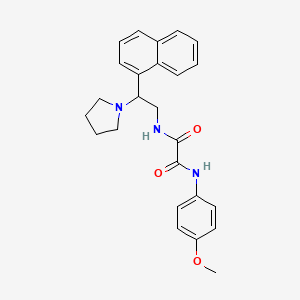

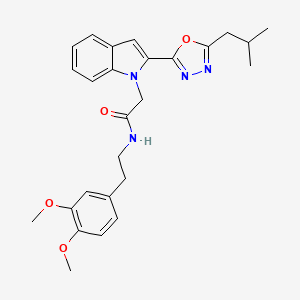

![molecular formula C19H15Cl2NO2S B2491477 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 339103-50-3](/img/structure/B2491477.png)

2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves optimizing cyclooxygenase-2 activity by introducing substituents at specific positions of the central pyridine ring, demonstrating the intricate synthetic strategies employed for such compounds (Friesen et al., 1998).

Molecular Structure Analysis

The molecular structure of analogs demonstrates significant interactions and regioselectivity, facilitated by specific functional groups that contribute to the molecule's reactivity and potential biological activity. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) showcases how molecular structure influences reactivity and stereochemistry (Nguyen et al., 2015).

Chemical Reactions and Properties

The reactivity of such molecules is highlighted in research involving catalytic meta sulfonation of 2-phenylpyridines, demonstrating the molecule's capability to undergo selective chemical transformations (Saidi et al., 2011).

Physical Properties Analysis

Studies on related compounds underline the significance of vibrational spectral analysis, providing insights into the molecule's physical characteristics and stability, as seen in the investigation of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile (Alzoman et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity of sulfones and pyridines, are central to developing novel compounds with therapeutic relevance. The synthetic approaches and functional group modifications play a crucial role in enhancing the molecule's chemical properties and applicability in various research domains (Kelley et al., 1990).

Applications De Recherche Scientifique

Catalytic Processes in Organic Synthesis

A study by Saidi et al. (2011) demonstrates a selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. This catalysis leads to the formation of sulfone at the position meta to the chelating group, suggesting potential applications of such compounds, including 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine, in organic synthesis (Saidi et al., 2011).

Synthesis and Evaluation of Cyclooxygenase Inhibitors

Friesen et al. (1998) synthesized a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, evaluating their ability to inhibit cyclooxygenase isozymes. This research indicates the potential of such compounds, related to 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine, in the development of selective cyclooxygenase inhibitors (Friesen et al., 1998).

Stereochemistry and Ligand Complexation

Bouamaied et al. (2012) explored the stereochemistry controlled by an asymmetric sulfur atom in ligands like 4-methylthio-6-phenyl-2,2'-bipyridine, which is structurally similar to 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine. This research is significant for understanding how the stereochemistry of such compounds affects their complexation and potential applications in coordination chemistry (Bouamaied et al., 2012).

Photophysical Properties in Metalloligands

Nguyen et al. (2015) studied the photophysical properties of complexes containing 2-phenylpyridine-based ligands, which are closely related to 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine. This research highlights the potential use of such compounds in developing new luminescent materials (Nguyen et al., 2015).

Reactivity in Organic Chemical Synthesis

Rouchaud et al. (1997) investigated the reactivity of 2-substituted 3-ethylsulfonylpyridines, which are structurally similar to 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine. This study provides insights into the potential reactions and applications of such compounds in organic synthesis (Rouchaud et al., 1997).

Propriétés

IUPAC Name |

2-chloro-3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2S/c1-13-11-17(15-5-3-2-4-6-15)22-19(21)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJMVXKXHDOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

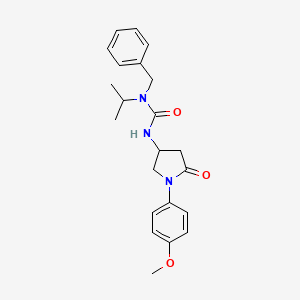

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

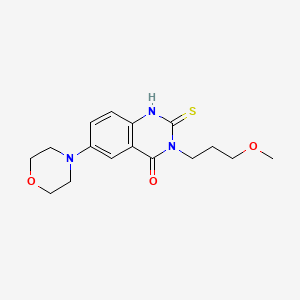

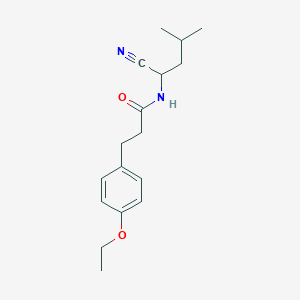

![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

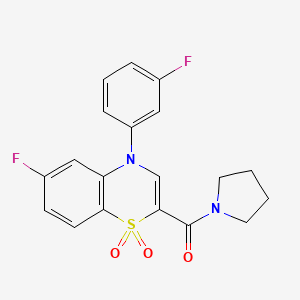

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)